molecular formula C8H10FNO2S B2492170 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide CAS No. 1094701-42-4

3-Fluoro-N,4-dimethylbenzene-1-sulfonamide

Cat. No. B2492170
CAS RN: 1094701-42-4
M. Wt: 203.23
InChI Key: JNPMJKULQJCCNC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide is C8H10FNO2S . The molecular weight is 203.23 .

Scientific Research Applications

Antibacterial Drugs

Sulfonamides, including 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide, have been used as antibacterial drugs for decades . They work by inhibiting the growth of bacteria, making them effective in treating bacterial infections .

Antitumor Activity

Sulfonamide compounds have unique antitumor activities . For example, SLC-0111, sulofenur, indisulam, and pozapanib have been proven to have good anticancer effects .

Antidiabetic Activity

Sulfonamides also have antidiabetic activities . They can help regulate blood sugar levels, making them potentially useful in the treatment of diabetes .

Antiviral Activity

Sulfonamides have been found to have antiviral activities . This means they could potentially be used in the treatment of viral infections .

Anti-cancer Activity

In addition to their antitumor activity, sulfonamides also have anti-cancer activities . They can inhibit the growth of cancer cells, making them potentially useful in cancer treatment .

Pesticides

Sulfa compounds have a wide range of biological applications in medicine and as pesticides . They can be used for sterilization, weeding, insecticides, and so on .

Physicochemical Property Analysis

The physical and chemical properties of 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide can be analyzed using techniques like Density Functional Theory (DFT), which can provide references for the analysis of the molecule .

Drug Design Developments

Some fluorinated heterocycles, including 3-Fluoro-N,4-dimethylbenzene-1-sulfonamide, were found to be lead structures for drug design developments . Their activities were almost equal to or exceeded the potency of the reference drugs .

properties

IUPAC Name

3-fluoro-N,4-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO2S/c1-6-3-4-7(5-8(6)9)13(11,12)10-2/h3-5,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNPMJKULQJCCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N,4-dimethylbenzene-1-sulfonamide

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